1-phenyl-2-(3-phenylphenyl)benzene

Description

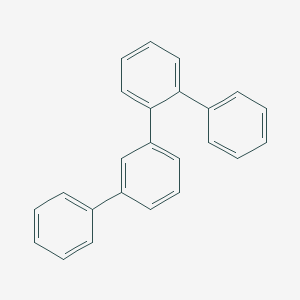

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-(3-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18/c1-3-10-19(11-4-1)21-14-9-15-22(18-21)24-17-8-7-16-23(24)20-12-5-2-6-13-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOPGJKANUEHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151401 | |

| Record name | 1,1':2',1'':3'',1'''-Quaterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1165-57-7 | |

| Record name | 1,1':2',1'':3'',1'''-Quaterphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1':2',1'':3'',1'''-Quaterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Phenyl 2 3 Phenylphenyl Benzene and Its Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are the cornerstone for the efficient synthesis of terphenyls and other poly-aryl systems. researchgate.net These methods offer a high degree of control over the final structure, allowing for the creation of both symmetrical and unsymmetrical terphenyls. researchgate.net

Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for constructing biaryl and polyaryl systems. libretexts.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate in the presence of a base. libretexts.orgamazonaws.com

Key features of the Suzuki-Miyaura coupling include its tolerance of a wide range of functional groups, the commercial availability and stability of many boronic acids, and the generation of non-toxic inorganic byproducts. libretexts.org For the synthesis of 1-phenyl-2-(3-phenylphenyl)benzene, a sequential Suzuki coupling strategy is often employed. This can involve the reaction of a dihaloarene with different arylboronic acids in a stepwise manner. researchgate.net The reactivity differences between various halogens (I > Br > Cl) can be exploited to achieve selective, sequential couplings. beilstein-journals.org

Recent advancements have focused on developing more active and robust catalyst systems, including the use of bulky, electron-rich phosphine (B1218219) ligands that can facilitate the coupling of less reactive aryl chlorides. libretexts.org The choice of base and solvent also plays a crucial role in the reaction's efficiency.

Table 1: Example of a Sequential Suzuki-Miyaura Coupling for a Terphenyl Derivative

| Step | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | 1-bromo-2-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-bromo-1,1'-biphenyl |

Ullmann Coupling Strategies and Modifications

The Ullmann reaction, one of the earliest methods for forming aryl-aryl bonds, traditionally involves the copper-mediated coupling of two aryl halides at high temperatures. wikipedia.orgorganic-chemistry.org The classic Ullmann reaction often requires stoichiometric amounts of copper and harsh reaction conditions, which can limit its applicability and lead to inconsistent yields. wikipedia.org

Modern modifications of the Ullmann condensation have significantly improved its utility. wikipedia.org These include the use of soluble copper catalysts, often in combination with ligands such as diamines or acetylacetonates, which allow the reaction to proceed at lower temperatures. wikipedia.orgresearchgate.net The Ullmann-type reaction is particularly useful for the synthesis of symmetrical biaryls. organic-chemistry.org For a molecule like this compound, an Ullmann coupling could potentially be used to form one of the aryl-aryl bonds, though it is less common than palladium-catalyzed methods for constructing unsymmetrical terphenyls. wikipedia.org

The mechanism is believed to involve the formation of an organocopper intermediate. organic-chemistry.org The reaction is typically limited to aryl halides activated by electron-withdrawing groups. wikipedia.org

Negishi and Stille Coupling Approaches

The Negishi and Stille couplings are valuable alternatives to the Suzuki-Miyaura reaction for aryl-aryl bond formation.

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org Organozinc compounds are generally more reactive than their organoboron counterparts, which can be advantageous in certain situations. researchgate.net However, they are also more sensitive to moisture and air, requiring more stringent reaction conditions. researchgate.net The Negishi coupling is particularly useful for coupling complex fragments during the total synthesis of natural products. wikipedia.org

The Stille coupling employs an organotin reagent (stannane) and an organic halide, catalyzed by palladium. organic-chemistry.org A significant advantage of the Stille reaction is its excellent functional group tolerance. wiley-vch.de The reaction conditions are generally mild, and the organotin reagents are relatively stable. organic-chemistry.org However, a major drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org Similar to Suzuki coupling, Stille polycondensation has emerged as a key method for creating electro-optic materials. wiley-vch.de

Table 2: Comparison of Cross-Coupling Reactions for Aryl-Aryl Bond Formation

| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, stable reagents, non-toxic byproducts. libretexts.org | Can be sensitive to base-labile functional groups. libretexts.org |

| Ullmann | - (Aryl Halide) | Copper | Good for symmetrical biaryls. organic-chemistry.org | Harsh conditions, often requires stoichiometric copper. wikipedia.org |

| Negishi | Organozinc | Palladium or Nickel | High reactivity. researchgate.net | Air and moisture sensitive reagents. researchgate.net |

| Stille | Organotin | Palladium | Excellent functional group tolerance. organic-chemistry.orgwiley-vch.de | Toxic reagents, difficult purification. organic-chemistry.org |

Friedel-Crafts Alkylation and Arylation Routes to Substituted Benzenes

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. nih.gov It encompasses both alkylation and acylation reactions, which proceed through electrophilic aromatic substitution. nih.gov

In the context of synthesizing highly substituted benzenes like this compound, Friedel-Crafts arylation can be a viable, though less common, approach. This would involve the reaction of a benzene (B151609) ring with an arylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov However, Friedel-Crafts alkylations and arylations are often plagued by issues of polysubstitution and rearrangement of the carbocation intermediate, making regioselectivity difficult to control. youtube.com

More recent developments have explored intramolecular Friedel-Crafts reactions to construct polycyclic aromatic systems. dp.tech For a complex molecule like the target terphenyl, a Friedel-Crafts approach would likely be part of a multi-step sequence rather than a direct assembly of the three phenyl rings. Three-component Friedel-Crafts reactions have also been developed, expanding the scope of this methodology. nih.gov

Direct C-H Functionalization Approaches and Regioselectivity Control

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for forming C-C bonds, avoiding the need for pre-functionalized starting materials like organometallic reagents and organic halides. researchgate.net These reactions involve the direct activation of a C-H bond on an aromatic ring, followed by coupling with a suitable partner.

For the synthesis of terphenyls, palladium-catalyzed C-H arylation is a particularly relevant technique. This approach can be used to directly couple an aryl C-H bond with an aryl halide. A significant challenge in C-H functionalization is controlling the regioselectivity, as there are often multiple C-H bonds available for reaction. The use of directing groups, which coordinate to the metal catalyst and position it for activation of a specific C-H bond, is a common strategy to address this issue.

While C-H activation offers a more efficient route to certain symmetrical diaryl compounds, its application to the synthesis of complex, unsymmetrical molecules like this compound is still an area of active research. researchgate.net Achieving the precise regioselectivity required for this target molecule would be a significant challenge.

Multi-Step Synthesis Pathways and Optimization Strategies

A common strategy involves a convergent synthesis, where different fragments of the molecule are prepared separately and then joined together in the final steps. This is often more efficient than a linear synthesis, where the molecule is built up step-by-step from a single starting material. For example, the biphenyl (B1667301) and phenyl fragments of this compound could be synthesized independently and then coupled using a Suzuki-Miyaura or other cross-coupling reaction.

Stereoselective Synthesis and Chiral Analogues of Poly(phenylenes)

The synthesis of polyphenylenes with controlled stereochemistry represents a significant challenge and a vibrant area of research in materials science and organic chemistry. The inherent potential for axial chirality, arising from restricted rotation (atropisomerism) around the carbon-carbon single bonds connecting the phenyl rings, makes these molecules targets for applications in asymmetric catalysis, chiroptical materials, and molecular recognition. For a sterically hindered structure like this compound, the substitution pattern creates a high barrier to rotation around the pivot bonds, making it a prime candidate for existing as stable, separable enantiomers. The development of stereoselective synthetic methods is therefore crucial for accessing enantiopure samples of its chiral analogues and for controlling the helicity of related oligo- and polyphenylene structures.

Advanced synthetic strategies for achieving stereocontrol in polyphenylene systems primarily focus on two approaches: catalyst-controlled enantioselective cross-coupling reactions and substrate-controlled synthesis using chiral auxiliaries or scaffolds.

Catalyst-controlled methods, particularly asymmetric transition-metal-catalyzed cross-coupling reactions, have emerged as the most powerful and versatile tools for the enantioselective synthesis of axially chiral biaryls and oligo(phenylenes). nih.govacs.orgresearchgate.net The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of this field. nih.gov By employing a chiral phosphine ligand in conjunction with a palladium catalyst, chemists can effectively discriminate between the two transition states leading to the (R) and (S) atropisomers. This approach has been successfully used to synthesize a wide array of axially chiral biaryl compounds with high enantiomeric excess (ee). nih.govacs.org For instance, the combination of Pd(OAc)₂ with chiral ligands like KenPhos has proven efficient for the coupling of ortho-substituted aryl halides with boronic acids, yielding products in high yields and with enantioselectivities often ranging from 80% to over 94% ee. nih.govacs.org While not yet reported for this compound specifically, this methodology provides a clear and viable pathway for the stereoselective construction of its chiral precursors.

Copper-catalyzed reactions offer a complementary approach for constructing chiral biaryl linkages. researchgate.netbohrium.com Researchers have developed enantioselective acyloxylation of cyclic diaryliodonium salts using a copper catalyst and a chiral bis(oxazoline) ligand. researchgate.net This method allows for the preparation of various axially chiral biaryls with outstanding yields and enantioselectivities, frequently achieving 99% yield and 99% ee. researchgate.netbohrium.com Such strategies could be adapted for the late-stage introduction of chirality into a pre-assembled polyphenylene backbone.

Another sophisticated strategy involves the use of planar chiral scaffolds to direct the conformation of appended oligo(phenylene) chains. rsc.orgrsc.orgresearchgate.net Enantiopure [2.2]paracyclophane, for example, has been used as a chiral template to synthesize optically active oligo(o-phenylene)s. rsc.org The fixed planar chirality of the paracyclophane skeleton effectively controls the axial chiralities between the connected phenylene units, forcing them to adopt a one-handed helical structure. rsc.orgresearchgate.net This substrate-controlled approach offers a powerful method for generating higher-order chiral structures and materials with unique chiroptical properties, such as circularly polarized luminescence. rsc.org

The table below summarizes key findings in the stereoselective synthesis of related chiral biaryl and polyphenylene systems, illustrating the effectiveness of modern catalytic methods.

| Reaction Type | Catalyst / Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / KenPhos | o-Halobenzamides & Naphthylboronic Acids | 88–94% | acs.org |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Chiral Bis-hydrazone | Aryl Halides & Boronic Acids | Excellent (in some cases) | acs.org |

| Acyloxylation | Cu(OAc)₂ / Chiral Bis(oxazoline) | Cyclic Diaryliodonium Salts & Carboxylic Acids | up to 99% | researchgate.net |

| C-H Arylation | Cobalt(II) Salt / Salicyloxazoline | Aromatic C-H bond & Arylating Agent | Highly efficient | bohrium.com |

| Diels-Alder/Retro-Diels-Alder | Copper Catalyst | 2-Pyrones & Alkynes | Not specified | bohrium.com |

These methodologies underscore the significant progress made in controlling the three-dimensional structure of complex aromatic molecules. The application of these enantioselective strategies is foundational for the future synthesis of chiral analogues of this compound and the exploration of their unique properties in advanced materials and asymmetric applications.

Reactivity and Mechanistic Investigations of 1 Phenyl 2 3 Phenylphenyl Benzene

Electrophilic Aromatic Substitution Pathways on Extended Phenyl Systems

The reactivity of polyphenyl systems towards electrophiles is generally higher than that of benzene (B151609). This is because the additional phenyl groups act as activating, electron-donating groups, stabilizing the positive charge of the arenium ion intermediate through resonance. vanderbilt.edu The position of electrophilic attack is dictated by the directing effects of the substituent groups. Phenyl groups are considered ortho-, para-directing activators. vanderbilt.edu

In the case of 1-phenyl-2-(3-phenylphenyl)benzene, there are several non-equivalent positions for electrophilic attack. The terminal phenyl rings are generally more susceptible to substitution than the internal rings. Studies on the nitration of a similar compound, p-quaterphenyl (B89873), using acetyl nitrate have shown high selectivity for substitution at the terminal para-positions (4 and 4'''). rsc.orgrsc.org In these reactions, 4-nitro-p-quaterphenyl and 4,4'''-dinitro-p-quaterphenyl were the major products, with no detectable ortho- or meta-substitution on either the inner or outer rings. rsc.orgrsc.org This high para-selectivity is attributed to the enhanced resonance stabilization of the intermediate carbocation when the attack occurs at the terminus of the extended conjugated system.

The following table summarizes the expected regioselectivity for the nitration of p-quaterphenyl, which serves as a model for understanding the electrophilic substitution on this compound.

Table 1: Regioselectivity in the Nitration of p-Quaterphenyl

| Position of Attack | Product(s) | Observed Selectivity | Reference |

|---|---|---|---|

| 4-position (para on terminal ring) | 4-Nitro-p-quaterphenyl | High | rsc.orgrsc.org |

| 4,4'''-positions (para on both terminal rings) | 4,4'''-Dinitro-p-quaterphenyl | High (with sufficient nitrating agent) | rsc.orgrsc.org |

| 2-position (ortho on terminal ring) | Not detected | Low to none | rsc.orgrsc.org |

| Internal ring positions | Not detected | Low to none | rsc.orgrsc.org |

Based on these findings, for this compound, electrophilic attack is most likely to occur at the para-position of the terminal phenyl group (the 1-phenyl group) and the para-position of the 3-phenylphenyl substituent. Steric hindrance from the adjacent phenyl rings may influence the ortho- to para- ratio, further favoring para-substitution.

Oxidative Coupling Reactions and Radical Mechanisms

Oxidative coupling reactions provide a powerful method for the formation of carbon-carbon bonds, often proceeding through radical or radical cation intermediates. In the context of this compound and other polyphenyl systems, these reactions can lead to the formation of even larger polycyclic aromatic hydrocarbons or polymer chains.

The mechanism of oxidative coupling often involves the initial single-electron oxidation of the aromatic substrate to form a radical cation. This can be achieved using chemical oxidants or electrochemical methods. For quaterphenyl (B1678625) derivatives, electrochemical oxidation has been shown to generate stable cation radicals. marquette.edu The stability of these radical cations is due to the extensive delocalization of the unpaired electron and the positive charge over the multiple phenyl rings. marquette.edu

Once formed, these radical cations can undergo a variety of reactions, including coupling with another radical cation or a neutral aromatic molecule. The regioselectivity of this coupling is influenced by the spin and charge distribution in the radical cation. Intramolecular oxidative coupling is also a possibility in appropriately substituted terphenyl and quaterphenyl systems, leading to the formation of fused ring systems. Such intramolecular C-H/C-H couplings are often catalyzed by transition metals like palladium. chemrxiv.orgchemrxiv.org

The general mechanism for a radical-mediated oxidative coupling can be outlined as follows:

Oxidation: The aromatic compound is oxidized to its corresponding radical cation.

Radical Coupling: Two radical cations, or a radical cation and a neutral molecule, couple to form a dimeric dication or a radical cation adduct.

Deprotonation/Rearomatization: The intermediate loses two protons to form a new biphenyl (B1667301) linkage and restore aromaticity.

Studies on the reaction dynamics of phenyl radicals with benzene have shown that these reactions proceed through the formation of reaction intermediates that decompose via atomic hydrogen loss. nih.gov This provides insight into the fundamental steps that can occur during the oxidative coupling of complex phenyl systems.

The following table summarizes key aspects of radical-mediated reactions relevant to this compound.

Table 2: Key Features of Radical-Mediated Reactions of Polyphenyl Systems

| Feature | Description | Significance for this compound | Reference |

|---|---|---|---|

| Radical Cation Formation | One-electron oxidation of the aromatic system. | The extended conjugation in this compound would stabilize the resulting radical cation. | marquette.edu |

| Intermolecular Coupling | Reaction between two radical cations or a radical cation and a neutral molecule. | Can lead to the formation of higher molecular weight oligomers or polymers. | researchgate.net |

| Intramolecular Coupling | C-H/C-H bond formation within the same molecule. | Potential for the synthesis of complex polycyclic aromatic hydrocarbons from this compound precursors. | chemrxiv.orgchemrxiv.org |

| Hydrogen Atom Loss | A common decomposition pathway for reaction intermediates. | A key step in the rearomatization of the coupled product. | nih.gov |

Palladium-Catalyzed Reactions and Proposed Mechanistic Intermediates

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the synthesis of biaryls, terphenyls, and quaterphenyls, including this compound. acs.orgnih.gov The general catalytic cycle for these reactions involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netlibretexts.org

The catalytic cycle typically begins with a palladium(0) species.

Transmetalation: An organoboron compound (in the case of Suzuki coupling) transfers its organic group to the palladium(II) center, displacing the halide. This step usually requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst. libretexts.org

For the synthesis of a complex molecule like this compound, a sequence of cross-coupling reactions would be employed. The mechanism for each step would follow these general principles. The specific ligands coordinated to the palladium center play a crucial role in the efficiency and selectivity of the reaction by influencing the rates of the elementary steps. tcichemicals.com For instance, bulky, electron-rich phosphine (B1218219) ligands can accelerate the rates of oxidative addition and reductive elimination.

The proposed mechanistic intermediates in the palladium-catalyzed synthesis of a quaterphenyl system are organopalladium(II) species. For example, in the final coupling step to form the quaterphenyl, a diorganopalladium(II) intermediate bearing two different terphenyl or biphenyl fragments would be formed. Reductive elimination from this intermediate would then yield the final product.

The following table outlines the key steps and intermediates in a generic palladium-catalyzed cross-coupling reaction relevant to the synthesis of this compound.

Table 3: Elementary Steps and Intermediates in Palladium-Catalyzed Cross-Coupling

| Step | Reactants | Intermediate(s) | Product of Step |

|---|---|---|---|

| Oxidative Addition | Pd(0) complex, Aryl-X | Aryl-Pd(II)-X | Organopalladium(II) halide |

| Transmetalation | Aryl-Pd(II)-X, Aryl'-B(OR)2 | [Aryl-Pd(II)-Aryl'] complex | Diorganopalladium(II) species |

| Reductive Elimination | [Aryl-Pd(II)-Aryl'] complex | - | Aryl-Aryl' and regenerated Pd(0) |

Studies on the Stability and Degradation Pathways of Quaterphenyl Systems

The stability of quaterphenyl systems like this compound is generally high due to the thermodynamic stability of the aromatic rings. However, under certain conditions, such as exposure to high temperatures, UV radiation, or specific microbial environments, these compounds can undergo degradation.

Thermally, polyphenyls are quite stable. Their degradation at high temperatures would likely involve homolytic cleavage of the C-C bonds between the phenyl rings or C-H bonds, leading to the formation of radical fragments. These radicals can then participate in a complex series of reactions, including recombination and polymerization.

Photochemical degradation can also occur upon absorption of UV light. This can lead to the formation of excited states that can undergo various reactions, including bond cleavage and isomerization.

The following table provides a summary of potential degradation pathways for quaterphenyl systems.

Table 4: Potential Degradation Pathways for Quaterphenyl Systems

| Degradation Type | Initiating Factor | Key Intermediates/Process | Potential Products |

|---|---|---|---|

| Biodegradation | Microbial enzymes (e.g., dioxygenases) | Hydroxylated aromatics, ring cleavage | Benzoates, aliphatic acids, CO2 |

| Thermal Degradation | High temperature | Phenyl radicals | Smaller aromatic fragments, polymers |

| Photochemical Degradation | UV radiation | Excited states, radicals | Isomers, smaller fragments, polymers |

Computational Probing of Reaction Landscapes and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the mechanisms of complex organic reactions. researchgate.netmdpi.com For reactions involving this compound, computational methods can provide detailed insights into reaction pathways, the structures of intermediates and transition states, and the energetics of the entire reaction landscape.

In the context of electrophilic aromatic substitution, DFT calculations can be used to predict the regioselectivity of the reaction by comparing the activation energies for attack at different positions on the quaterphenyl framework. researchgate.net These calculations can model the structure of the arenium ion intermediates and the transition states leading to their formation, providing a quantitative understanding of the factors that control the reaction outcome.

For palladium-catalyzed cross-coupling reactions, computational studies can elucidate the full catalytic cycle. researchgate.netnih.gov This includes modeling the oxidative addition, transmetalation, and reductive elimination steps. By calculating the free energy profile of the reaction, the rate-determining step can be identified, and the role of different ligands on the catalyst's activity can be understood. For instance, DFT studies on Suzuki-Miyaura reactions have provided detailed information on the geometry of the transition states and the influence of the solvent and base on the reaction mechanism. nih.govnih.gov

Computational methods are also valuable for studying radical-mediated reactions. The spin and charge distribution in radical cations of quaterphenyl systems can be calculated to predict the most likely sites for coupling. nih.gov The energy barriers for different coupling pathways can also be computed to determine the most favorable reaction channel.

The following table summarizes the application of computational methods to the study of the reactivity of this compound.

Table 5: Applications of Computational Chemistry in Studying Quaterphenyl Reactivity

| Reaction Type | Computational Method | Information Obtained | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | DFT | Regioselectivity, activation energies, arenium ion stability | researchgate.net |

| Palladium-Catalyzed Coupling | DFT | Full catalytic cycle, transition state structures, ligand effects, rate-determining step | researchgate.netnih.govnih.gov |

| Oxidative Coupling | DFT | Spin/charge distribution in radical cations, energy barriers for coupling | nih.gov |

Advanced Spectroscopic and Crystallographic Elucidation of 1 Phenyl 2 3 Phenylphenyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1-phenyl-2-(3-phenylphenyl)benzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to assign all proton and carbon signals.

The ¹H NMR spectrum of this compound is anticipated to be complex, with signals for the 18 aromatic protons appearing in the downfield region, typically between 7.0 and 8.0 ppm. The exact chemical shifts are influenced by the anisotropic effects of the adjacent phenyl rings.

Due to the close proximity of the phenyl rings, significant signal overlap is expected, resulting in complex multiplets. chemicalbook.com The protons on the central benzene (B151609) ring are likely to experience the most varied chemical environments. The multiplicity of each signal is governed by the number of adjacent protons (n+1 rule), leading to doublets, triplets, and multiplets. chemicalbook.comnih.gov For instance, protons ortho to the points of substitution would likely appear as doublets, while those with two adjacent protons would be triplets. Protons in more complex spin systems would give rise to multiplets. chemicalbook.com

Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Assignment |

| 7.80 - 7.70 | m | 2H | Protons on outer phenyl ring |

| 7.65 - 7.55 | m | 4H | Protons on outer phenyl rings |

| 7.50 - 7.20 | m | 12H | Protons on all three phenyl rings |

Note: This is a generalized prediction. Actual chemical shifts and multiplicities would depend on the specific solvent and magnetic field strength used for analysis.

The proton-decoupled ¹³C NMR spectrum of this compound would provide valuable information about the number of unique carbon environments. Given the molecule's asymmetry, it is expected to show 18 distinct signals for the aromatic carbons, typically in the range of 120-145 ppm. The quaternary carbons, those at the points of phenyl-phenyl linkage, would likely appear as the most downfield signals due to the deshielding effect of the attached aromatic rings. semi.ac.cn

Carbon-proton coupling (¹JCH, ²JCH, ³JCH) can be observed in undecoupled or specialized spectra, providing further structural confirmation. semi.ac.cn For instance, carbons directly bonded to a proton will appear as doublets, while quaternary carbons will be singlets in a proton-coupled spectrum.

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (ppm) | Predicted Carbon Type |

| 143.0 - 140.0 | Quaternary C |

| 130.0 - 125.0 | CH |

Note: The chemical shifts are estimations based on data for related terphenyl compounds. chemicalbook.comchemicalbook.com

To resolve the complex ¹H and ¹³C NMR spectra and definitively assign all signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within each phenyl ring. mdpi.com Cross-peaks in the COSY spectrum would connect signals of protons that are spin-coupled, typically those on adjacent carbons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). mdpi.com This would allow for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). mdpi.com HMBC is crucial for identifying the connectivity between the phenyl rings by showing correlations from protons on one ring to the quaternary carbons of the adjacent ring.

Vibrational Spectroscopy for Functional Group and Conformation Analysis

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the aromatic rings. Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.

C=C stretching: Aromatic C=C ring stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net

C-H in-plane bending: These vibrations are expected in the 1300-1000 cm⁻¹ range.

C-H out-of-plane bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the benzene rings and can provide clues about the arrangement of the phenyl groups. researchgate.net

Predicted FTIR Data for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H Stretch |

| 1600 - 1450 | Aromatic C=C Ring Stretch |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend |

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. The Raman spectrum of this compound is expected to show strong signals for the C-C stretching vibrations of the polyphenyl backbone. dtic.milresearchgate.net The breathing modes of the phenyl rings would also be prominent. Analysis of the Raman spectrum can provide insights into the conformational properties of the molecule, such as the dihedral angles between the phenyl rings. dtic.milresearchgate.net

Predicted Raman Data for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode |

| ~1600 | Aromatic Ring Stretching |

| ~1000 | Phenyl Ring Breathing Mode |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption properties of this compound and related polyphenyl compounds are characterized by transitions within the π-electron system. up.ac.za In aromatic compounds like benzene and its derivatives, these are primarily π → π* transitions. up.ac.za Benzene itself exhibits two primary absorption bands around 180-200 nm and a weaker secondary band near 260 nm. up.ac.za

For substituted benzenes, the position and intensity of these absorption bands can shift, an effect known as a bathochromic (red) or hypsochromic (blue) shift. uomustansiriyah.edu.iq In the case of terphenyl and quaterphenyl (B1678625) derivatives, the extended conjugation of the multiple phenyl rings typically leads to a bathochromic shift compared to benzene. researchgate.net For instance, phenyl-substituted 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile (B1633896) derivatives show a long-wavelength absorption band in the 340–400 nm range. researchgate.net

The electronic transitions in benzene are more complex than in linear polyenes due to the degeneracy of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). stackexchange.com This degeneracy leads to multiple excited electronic states (B1u, B2u, and E1u) from the HOMO-LUMO excitation, resulting in several absorption bands in the UV range. stackexchange.com While specific UV-Vis spectral data for this compound is not detailed in the provided results, the general principles of aromatic spectroscopy suggest it would exhibit complex absorption patterns in the UV region, characteristic of its extended π-system. nist.govnih.gov

Table 1: General UV-Vis Absorption Characteristics of Aromatic Compounds

| Compound Type | Typical Absorption Range (nm) | Type of Transition |

| Benzene | 180-200, ~260 | π → π |

| Substituted Benzenes | Shifted from benzene baseline | π → π |

| Poly-phenyl Systems | Generally > 260 (Bathochromic shift) | π → π* |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. For this compound, the expected molecular formula is C₂₄H₁₈. molbase.com HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for differentiation between compounds with the same nominal mass but different elemental formulas.

The calculated exact mass of C₂₄H₁₈ is 306.14085 Da. nih.govnih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm) of error, thus confirming the molecular formula. This level of accuracy is essential to distinguish it from other potential isomers or compounds with the same nominal mass.

Table 2: Molecular Formula and Mass Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₈ | molbase.comnih.govnih.gov |

| Molar Mass | 306.40 g/mol | molbase.comwebqc.org |

| Exact Mass | 306.14085 Da | nih.govnih.gov |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Architecture

Single-Crystal X-ray Diffraction (SC-XRD) provides definitive information about the three-dimensional arrangement of atoms in the solid state, including the crystal system, space group, molecular conformation, and intermolecular interactions.

The crystal packing of aromatic molecules is governed by non-covalent interactions, primarily π-π stacking and C-H···π interactions. rsc.org

π-π Stacking: This interaction occurs between the electron-rich π systems of adjacent aromatic rings. rsc.org It is a significant force in the self-assembly of aromatic molecules. researchgate.net The geometry of this interaction can vary, with common motifs being face-to-face (sandwich) and parallel-displaced. rsc.org In many crystal structures, parallel-displaced stacking is observed, with inter-centroid distances typically in the range of 3.3 to 4.0 Å. nih.govresearchgate.net For example, in 1-methyl-3,5-bis(3-methylphenyl)benzene, an offset face-to-face π-π stacking interaction is observed with a centroid-centroid distance of 3.843(3) Å. nih.gov

C-H···π Interactions: These are a form of hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor. nih.govnih.gov These interactions are crucial for the stability of many crystal structures and play a significant role in molecular recognition. mdpi.com In the absence of stronger interactions, C-H···π bonds can be the dominant force directing crystal packing. rsc.org For instance, in crystals of 1,3,5-trisubstituted 2,4,6-triethylbenzenes, C-H···π interactions help to hold pairs of molecules together. rsc.org

The interplay of the aforementioned intermolecular interactions leads to specific crystal packing motifs and the formation of a larger supramolecular assembly. researchgate.net Molecules can arrange into various patterns such as herringbone, layered, or columnar structures. beilstein-journals.org For example, in some 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives, packing is dominated by arene-arene π-stacking, leading to extended stacks of molecules. mdpi.com In other cases, molecules form dimers through hydrogen bonding or π-π interactions, and these dimers then pack into a larger lattice. rsc.org The specific packing motif adopted by this compound would depend on the subtle balance of steric demands and the optimization of intermolecular forces like π-π and C-H···π interactions. mdpi.compsu.edu

Computational and Theoretical Chemistry of 1 Phenyl 2 3 Phenylphenyl Benzene

Quantum Chemical Calculations for Molecular Geometry Optimization

Molecular geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule. This process seeks to find the coordinates on the potential energy surface where the forces on all atoms are zero, corresponding to an energy minimum.

Density Functional Theory (DFT) has become a primary tool for the geometry optimization of organic molecules due to its favorable balance of computational cost and accuracy. reddit.com The selection of a functional and a basis set is critical for obtaining reliable results.

For polyphenyl systems like 1-phenyl-2-(3-phenylphenyl)benzene, the B3LYP hybrid functional is frequently employed. inpressco.comresearchgate.netresearchgate.net B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects. inpressco.com It is often paired with Pople-style basis sets, such as 6-31G(d) or 6-31G(d,p). inpressco.comresearchgate.net The "d" and "p" notations indicate the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, which are crucial for accurately describing the anisotropic nature of chemical bonds, particularly in conjugated systems.

Table 1: Representative Geometric Parameters for this compound from a DFT Calculation (Note: These are illustrative values based on calculations of similar polyphenylene compounds.)

| Parameter | Description | Expected Value Range |

|---|---|---|

| C-C (aromatic) | Bond length within a phenyl ring | 1.39 - 1.41 Å |

| C-C (inter-ring) | Bond length connecting two phenyl rings | 1.48 - 1.50 Å |

| C-H (aromatic) | Bond length of aromatic C-H | 1.08 - 1.09 Å |

| Dihedral Angle 1 | Torsion angle between the central ring and the 1-phenyl substituent | 45° - 60° |

| Dihedral Angle 2 | Torsion angle between the central ring and the 2-(3-phenylphenyl) substituent | 45° - 60° |

Ab Initio Calculations for High-Accuracy Structure Prediction

Ab initio methods, which derive from first principles without empirical parameters, offer a pathway to higher accuracy. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory incorporate electron correlation more rigorously than standard DFT functionals. An MP2 calculation, for instance, can be used to obtain benchmark interaction energies and geometries for non-covalently interacting systems, such as the phenyl rings in this molecule. researchgate.net

While these methods are computationally more demanding, they are valuable for validating the results from more economical DFT calculations. For large molecules like this compound, a common strategy is to perform geometry optimization at a DFT level (e.g., B3LYP/6-31G(d)) and then compute single-point energies with a more accurate ab initio method (e.g., MP2 or CCSD(T)) using a larger basis set. This approach provides a high-accuracy energy value for a computationally feasible, optimized geometry.

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a molecule, including its reactivity and optical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.comwpmucdn.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com

For this compound, both the HOMO and LUMO are expected to be π-type orbitals, delocalized across the aromatic rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher reactivity and a red-shift in the electronic absorption spectrum, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govrsc.org In conjugated systems, the HOMO-LUMO gap is a key factor in determining thermoelectric properties and charge transport efficiency. nih.gov

Table 2: Representative FMO Energies for this compound (Note: These are illustrative values based on DFT calculations of related aromatic compounds.)

| Orbital | Description | Representative Energy (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | -5.80 |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.95 |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | 3.85 |

The primary electronic transition corresponds to the HOMO → LUMO excitation, which can be calculated using Time-Dependent DFT (TD-DFT). This calculation would predict the wavelength of maximum absorption (λ_max) in the molecule's UV-Vis spectrum.

The distribution of electron density within a molecule provides a map of its charge landscape. This can be visualized using a Molecular Electrostatic Potential (MEP) map, which plots the electrostatic potential onto the molecule's electron density surface. researchgate.netwalisongo.ac.id

For this compound, an MEP map would show regions of negative potential (typically colored red) located above and below the faces of the electron-rich phenyl rings. researchgate.netpinterest.com These regions are susceptible to attack by electrophiles. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms, indicating areas that are attractive to nucleophiles.

A quantitative analysis of charge distribution can be achieved through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. walisongo.ac.id These calculations assign partial charges to each atom, revealing the electronic effects of the interconnected phenyl groups. The carbon atoms involved in the inter-ring linkages would exhibit different partial charges compared to other carbons in the rings, reflecting the electronic consequences of the substitution pattern.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These calculations are performed by determining the second derivatives of the energy with respect to atomic displacements.

DFT calculations, typically using the same B3LYP/6-31G(d) level of theory as in geometry optimization, are highly effective for this purpose. researchgate.netnih.govnih.gov A study on o-terphenyl (B166444) demonstrated that frequencies calculated at this level, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, matched experimental values with an average error of just 5 cm⁻¹. researchgate.net

The calculated vibrational spectrum for this compound would allow for the assignment of specific molecular motions to observed spectroscopic peaks. Characteristic vibrations for this molecule would include C-H stretching from the aromatic rings, C=C stretching within the rings, and various in-plane and out-of-plane bending modes.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: Values are typical ranges for aromatic hydrocarbons based on computational studies.)

| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Stretching of the C-H bonds on the phenyl rings. | 3100 - 3000 |

| Aromatic C=C Stretch | In-plane stretching of the carbon-carbon bonds within the rings. | 1620 - 1450 |

| Ring Breathing | Symmetric expansion and contraction of the phenyl rings. | 1050 - 990 |

These theoretical predictions are invaluable for interpreting experimental spectra and understanding the molecule's dynamic behavior.

Conformational Analysis and Energy Landscapes

The flexible nature of this compound arises from the rotational freedom around the single bonds connecting its three phenyl rings. This rotation gives rise to various conformers, each with a distinct spatial arrangement and associated potential energy. Conformational analysis maps these possibilities to identify stable, low-energy structures and the energy barriers that separate them.

Computational methods, particularly Density Functional Theory (DFT), are pivotal in this exploration. tandfonline.com Geometry optimization is performed to locate stationary points on the potential energy surface, which correspond to energy minima (stable conformers) and saddle points (transition states). hhu.de For o-terphenyl derivatives, the key parameters defining the conformation are the dihedral angles between the planes of the central and peripheral phenyl rings. acs.org

Theoretical calculations reveal that steric hindrance between the ortho-substituted phenyl rings forces them out of planarity with the central ring. The degree of this torsion is a balance between conjugative effects, which favor planarity for π-orbital overlap, and steric repulsion, which favors a twisted conformation. Methylation at key positions has been used in related o-terphenyl ligand motifs to experimentally constrain this torsional freedom. acs.org

The energy landscape of this compound is complex, with multiple local minima. The global minimum represents the most stable conformation, which is typically a twisted structure. The analysis of this landscape is crucial for understanding the compound's physical properties and how it interacts with other molecules. For instance, the crystal structure of a related [1,1':3',1''-terphenyl]-2',3,3''-tricarboxylic acid shows that the plane of the central carboxylic acid group forms significant dihedral angles of 62.5 (1)° and 63.0 (1)° with the adjacent benzene (B151609) rings due to steric crowding. nih.gov

Table 1: Calculated Dihedral Angles and Relative Energies for a Representative o-Terphenyl Derivative

| Conformer | Dihedral Angle 1 (ϕ₁) | Dihedral Angle 2 (ϕ₂) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | 55.2° | 48.5° | 0.00 |

| Local Minimum 1 | -54.9° | 49.1° | 0.25 |

| Local Minimum 2 | 56.0° | -48.2° | 0.25 |

| Transition State | 0.0° | 50.1° | 3.50 |

Note: Data are representative values for a generic o-terphenyl derivative based on computational studies in the literature. Actual values for this compound require specific calculation.

Investigation of Non-Covalent Interactions

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and material properties of aromatic compounds. In this compound, several types of NCIs are significant, primarily arising from its multiple phenyl rings.

π-π Stacking: The electron-rich π-systems of the benzene rings can interact with each other. These interactions are crucial in the solid state, influencing how the molecules arrange themselves in a crystal lattice. Computational studies on related o-terphenyl ligand motifs have investigated the effects of structural changes on the Cz···Cz (carbazole) π-overlap, demonstrating the tunability of these interactions. acs.org

Computational techniques such as Hirshfeld surface analysis are used to visualize and quantify intermolecular interactions in the crystal structures of terphenyl derivatives. hhu.de Furthermore, methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion, providing a detailed understanding of the nature of the non-covalent bonds.

Table 3: Key Non-Covalent Interactions in Phenyl-Rich Systems and Methods for Their Study

| Interaction Type | Description | Computational Investigation Method |

|---|---|---|

| π-π Stacking | Attraction between the π-orbitals of aromatic rings. | DFT-D, SAPT, NCI Plot |

| CH-π Interaction | Interaction of a C-H bond with a π-system. | QTAIM, NCI Plot |

| Van der Waals | Dispersion and short-range repulsion forces. | Molecular Mechanics, DFT-D |

| Steric Hindrance | Repulsive interaction due to overlapping electron clouds. | Geometry Optimization, Energy Decomposition Analysis |

NCI = Non-Covalent Interaction Index; QTAIM = Quantum Theory of Atoms in Molecules; DFT-D = DFT with Dispersion Correction; SAPT = Symmetry-Adapted Perturbation Theory.

The investigation of these subtle forces is essential for designing materials with specific properties, as the collective strength and directionality of NCIs govern the self-assembly of molecules into larger, ordered structures.

Advanced Applications of 1 Phenyl 2 3 Phenylphenyl Benzene in Materials Science

Organic Light-Emitting Diodes (OLEDs) and Photonics

Aromatic hydrocarbons with rigid, bulky structures are promising candidates for various roles within OLEDs and other photonic applications due to their electrochemical and photophysical properties.

Host Materials in Emitting Layers

In OLEDs, the emitting layer often consists of a host material doped with a guest emitter. The host material plays a crucial role in charge transport and energy transfer to the guest, where light is produced. For efficient performance, a host material should possess a high triplet energy level to confine the triplet excitons on the guest molecules, particularly in phosphorescent OLEDs. Compounds with a high triplet energy are essential for enabling efficient blue phosphorescence, which remains a significant challenge in OLED technology. The rigid structure of polyphenyl compounds can contribute to a high glass transition temperature (Tg), which is vital for the morphological stability and long-term operational lifetime of the device.

Charge Transport Layer Components

The efficient injection and transport of charge carriers (holes and electrons) from the electrodes to the emissive layer are critical for OLED performance. Materials used in these charge transport layers must exhibit appropriate energy levels (HOMO and LUMO) to minimize the energy barrier for charge injection and possess sufficient charge carrier mobility. Aromatic hydrocarbons are often utilized as hole-transporting materials due to their ability to be oxidized reversibly. The design of molecules with extended π-conjugation can facilitate intermolecular charge hopping, thereby enhancing mobility. For a material to be an effective component of a charge transport layer, it must also form stable amorphous films, a property often imparted by non-planar molecular structures that inhibit crystallization.

Fluorescence and Luminescence Properties

The intrinsic photophysical properties of a compound determine its potential as a light-emitting material. The fluorescence or phosphorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a key parameter. The emission color is determined by the energy gap between the ground and excited states. For deep blue emitters, a wide bandgap is required. The molecular structure, including the extent of conjugation and the presence of electron-donating or -withdrawing groups, can be tailored to tune the emission wavelength and efficiency. The study of the photoluminescence spectra in different solvents and in the solid state provides insights into the material's emissive properties and potential for aggregation-induced quenching.

Polymeric Materials and Thin Film Development

The incorporation of rigid aromatic structures into polymers can lead to materials with enhanced physical properties suitable for advanced applications.

Monomer Utility in Polymer Synthesis

Aromatic compounds can be functionalized to serve as monomers in the synthesis of high-performance polymers. For instance, the introduction of reactive groups such as halogens, boronic acids, or vinyl groups would allow 1-phenyl-2-(3-phenylphenyl)benzene to be used in various polymerization reactions like Suzuki or Yamamoto coupling to form conjugated polymers, or in addition polymerization. The rigid and bulky nature of the resulting polymer backbone would be expected to influence the polymer's solubility, processability, and optoelectronic properties. The choice of polymerization method and comonomers can be used to tailor the final properties of the material for specific applications, such as organic field-effect transistors (OFETs) or as active layers in organic solar cells.

Enhanced Thermal and Mechanical Properties

The incorporation of bulky, rigid phenyl rings into a polymer backbone generally leads to a significant increase in the material's thermal stability and mechanical strength. The restricted rotation around the covalent bonds of the polymer chain increases the glass transition temperature (Tg), making the material suitable for applications requiring high-temperature operation. Furthermore, the strong intermolecular π-π stacking interactions between the aromatic rings can enhance the modulus and tensile strength of the polymer. These properties are highly desirable for producing durable thin films and coatings for electronic devices or as structural components in advanced composites.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the advanced applications of the chemical compound This compound in the areas of organic electronic devices beyond OLEDs, photoinitiator systems, covalent organic frameworks, or as a semiconducting organic material.

Information is available for related but structurally distinct compounds, such as isomers of triphenylbenzene (e.g., 1,3,5-triphenylbenzene), which have been explored as building blocks in materials science. However, in keeping with the strict requirement to focus solely on "this compound," this information cannot be used.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content as per the provided outline and instructions.

Structure Property Relationships in Substituted 1 Phenyl 2 3 Phenylphenyl Benzene Derivatives

Impact of Substituent Effects on Electronic and Optical Properties

The electronic and optical characteristics of polyphenylenes are highly sensitive to the nature of substituents attached to the aromatic rings. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), it is possible to systematically tune the molecule's fundamental properties, such as its energy levels and light-emitting behavior. nih.govnih.gov

Generally, attaching EDGs like amino (–NH₂) or methoxy (B1213986) (–OCH₃) groups raises the energy of the Highest Occupied Molecular Orbital (HOMO), while EWGs like nitro (–NO₂) or cyano (–CN) groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov This strategic modification of the frontier molecular orbitals directly alters the HOMO-LUMO energy gap, which in turn governs the absorption and emission wavelengths of the molecule. For instance, in related systems, substituting with strong EDGs or EWGs decreases the energy gap, leading to a bathochromic (red) shift in the absorption spectra. nih.gov

The influence of substituents extends to the molecule's luminescence. The fluorescence quantum yield (ΦF), a measure of a substance's emission efficiency, can be significantly altered. For example, attaching ferrocenyl moieties to a 1,3,5-triphenylbenzene (B1329565) backbone through imine bonds results in a molecule that emits cyan light with a quantum yield of 13% in a dilute solution. rsc.org In another case, N-phthalimide derivatives demonstrate that substituents at the imide ring influence oxidation and reduction potentials; electron-withdrawing fluorine atoms facilitate the reduction process, while bulky groups like trimethylbenzene make the molecule easier to oxidize. nih.gov These findings underscore the principle that targeted functionalization can precisely control the optoelectronic performance of the core aromatic structure. chalmers.se

Table 1: Impact of Substituents on Photophysical Properties of Aromatic Compounds

| Core Molecule/System | Substituent | Effect on HOMO/LUMO | Observed Change in Optical Properties |

|---|---|---|---|

| Ethenyl-E-thiophenes | p-nitro-phenyl (EWG) | Decreased HOMO-LUMO gap | Red-shift in absorption; Increased hyperpolarizability. nih.gov |

| Ethenyl-E-thiophenes | p-amino-phenyl (EDG) | Decreased HOMO-LUMO gap | Red-shift in absorption; Increased hyperpolarizability. nih.gov |

| 1,3,5-Triphenylbenzene | Ferrocenyl (via imine) | π-conjugation affects levels | Cyan light emission (λem = 493 nm); ΦF of 13%. rsc.org |

| 3-Aminophthalimide | Pentafluorobenzene (EWG) | Shifts oxidation to higher potentials | Facilitates easier reduction of the molecule. nih.gov |

| 3-Aminophthalimide | Trimethylbenzene | Shifts oxidation to lower potentials | Facilitates easier oxidation of the molecule. nih.gov |

This table is generated based on data from various substituted aromatic systems to illustrate general principles applicable to the subject compound.

Influence of Molecular Topology and Nonplanar Architectures on Conjugation

The spatial arrangement of phenyl rings, or molecular topology, is a determining factor in the extent of π-conjugation within polyphenylene systems. In contrast to para-phenylenes, where phenyl rings are linked at opposite ends allowing for efficient delocalization of electrons along the molecular backbone, meta-phenylene linkages disrupt this electronic communication. researchgate.netdigitellinc.com The connection at the 1,3-positions of a benzene (B151609) ring breaks the direct pathway for conjugation, leading to the localization of excitons on smaller segments of the molecule. researchgate.net

The structure of 1-phenyl-2-(3-phenylphenyl)benzene features both a sterically hindered ortho-linkage and a conjugation-breaking meta-linkage. This combination forces the molecule into a highly twisted, non-planar conformation. This three-dimensional, propeller-like shape, also seen in molecules like 1,3,5-triphenylbenzene, minimizes steric repulsion between the hydrogen atoms on adjacent rings. researchgate.net

This non-planar architecture has profound consequences:

Limited Conjugation: The twisting between rings breaks the orbital overlap required for extensive π-conjugation. This results in a wider HOMO-LUMO gap compared to a hypothetical planar analogue, often leading to absorption and emission in the blue or UV region of the spectrum. rsc.org

Suppression of π-π Stacking: In the solid state, the bulky, non-planar shape prevents molecules from packing closely together in the co-facial arrangement needed for strong intermolecular π-π interactions. rsc.org

Aggregation-Induced Emission (AIE): The lack of strong intermolecular interactions in the solid state can be advantageous. In solution, such molecules can lose energy through intramolecular rotations and vibrations, resulting in weak fluorescence. However, when aggregated or in the solid state, these rotations are restricted. This blockage of non-radiative decay pathways can cause a dramatic increase in fluorescence intensity, a phenomenon known as aggregation-induced emission. researchgate.net This effect has been observed in triferrocenyl-substituted 1,3,5-triphenylbenzene, where the fluorescence quantum yield jumped from 13% in solution to 74% upon aggregation. rsc.org

Rational Design Principles for Targeted Material Performance

The insights gained from studying substituent effects and molecular topology provide a clear roadmap for the rational design of materials based on substituted this compound and its analogues. The goal is to manipulate the molecular structure to achieve a specific set of properties for applications such as organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

The core design principles are:

Tuning Emission Color: The non-planar backbone with its inherently limited conjugation serves as an excellent scaffold for blue-light-emitting materials. By preventing extensive delocalization, the emission stays in the high-energy (blue) part of the spectrum. Fine-tuning of the emission color can then be achieved by adding weak EDGs or EWGs, which subtly alter the HOMO-LUMO gap without causing a large redshift. nih.gov

Enhancing Quantum Efficiency: For applications in lighting and displays, high fluorescence quantum yield is critical. This can be achieved by leveraging the AIE effect. Designing molecules with a twisted topology that restricts intermolecular interactions in the solid state is a key strategy to boost emission efficiency. researchgate.netrsc.org Furthermore, incorporating specific functional groups can influence intersystem crossing rates and other non-radiative decay pathways.

Improving Charge Transport: For electronic applications, the ability to transport charge carriers (electrons and holes) is vital. While the meta-linkage disrupts conjugation, which can be detrimental to charge mobility, substituents can be chosen to improve charge injection and transport properties. Attaching known hole-transporting or electron-transporting moieties to the core structure is a common strategy.

Developing Chemical Sensors: The π-electron-rich cavity of 1,3,5-triphenylbenzene and related structures can be used as a fluorescent platform for detecting analytes. rsc.org For example, 1,3,5-tris(4'-aminophenyl)benzene has been shown to be an effective sensor for polynitroaromatic compounds through fluorescence quenching, where the analyte interacts with the host molecule via π-π interactions and hydrogen bonds. rsc.org By choosing appropriate functional groups, sensors can be designed for high sensitivity and selectivity towards specific ions or molecules.

Comparison with Other Terphenyl and Quaterphenyl (B1678625) Isomers

para-Terphenyl: This isomer is relatively linear and planar. The para-linkages allow for the most effective π-conjugation among the terphenyls. This extended conjugation results in absorption and emission at longer wavelengths compared to its isomers. Its planar structure facilitates strong intermolecular π-π stacking in the solid state.

meta-Terphenyl: With two phenyl groups attached at the 1 and 3 positions of the central ring, m-terphenyl (B1677559) is inherently non-planar. nih.gov The meta-linkage disrupts conjugation, leading to electronic properties that are more like a collection of linked biphenyl (B1667301) units rather than a single conjugated system. digitellinc.com This results in a higher energy gap and blue-shifted emission compared to p-terphenyl.

ortho-Terphenyl: This isomer is highly twisted due to severe steric hindrance between the two adjacent phenyl groups. This twisting almost completely breaks the conjugation across the central ring, giving it the highest energy gap and most blue-shifted optical properties of the three isomers.

1,3,5-Triphenylbenzene (an Isomer of some Quaterphenyls): This highly symmetric molecule can be considered an isomer of certain quaterphenyls. Its three phenyl groups are connected in a meta-like fashion to the central ring, forcing it into a stable, non-planar propeller shape. researchgate.net Energetic studies show that the 1,3,5-isomer is significantly more stable than its more crowded 1,2,3-triphenylbenzene (B72074) counterpart. researchgate.net

The subject compound, this compound, combines the features of ortho and meta linkages. This leads to a highly contorted and asymmetric structure with significantly disrupted π-conjugation, placing its expected properties in a unique space between the more conventional isomers.

Table 2: Comparison of Physicochemical Properties of Phenyl Isomers

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Key Structural Feature | Impact on Conjugation |

|---|---|---|---|---|---|

| o-Terphenyl (B166444) | 84-15-1 | C₁₈H₁₄ | 56-58 | 1,2-disubstitution (ortho) | Severely disrupted due to steric hindrance. wikipedia.org |

| m-Terphenyl | 92-06-8 | C₁₈H₁₄ | 86-87 | 1,3-disubstitution (meta) | Disrupted by meta-linkage. wikipedia.orgnih.gov |

| p-Terphenyl | 92-94-4 | C₁₈H₁₄ | 212-214 | 1,4-disubstitution (para) | Most effective/extended conjugation. wikipedia.org |

| 1,3,5-Triphenylbenzene | 612-71-5 | C₂₄H₁₈ | 172-174 | Three meta-like linkages | Disrupted; localized on biphenyl units. researchgate.netchemicalbook.com |

Future Directions in Research on 1 Phenyl 2 3 Phenylphenyl Benzene

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of complex polyphenylenes like 1-phenyl-2-(3-phenylphenyl)benzene traditionally relies on cross-coupling reactions. However, future research will increasingly pivot towards more efficient, scalable, and environmentally benign methods. A key area of exploration is the development of novel synthetic strategies that offer greater control over the final structure while adhering to the principles of green chemistry.

One promising avenue is the "shaving" approach, which involves synthesizing a soluble, functionalized precursor polymer that can be processed easily. acs.orgresearchgate.net The functional groups, or "hairs," are then cleaved off to yield the final, insoluble parent polyphenylene. researchgate.net This method circumvents the solubility issues that often plague large aromatic compounds.

Furthermore, the principles of sustainable chemistry are becoming central to polymer science. neuroquantology.comijcrt.org For oligo(phenylene)s, this involves a shift away from harsh reaction conditions and toxic catalysts. neuroquantology.com Future synthetic routes will likely explore enzyme-catalyzed polymerization, which utilizes biocatalysts like lipases to build polymer chains under mild conditions, and the development of metal-free catalysts to reduce environmental impact. neuroquantology.comijcrt.org The goal is to create processes that are not only efficient but also minimize hazardous waste and reliance on non-renewable feedstocks. neuroquantology.com

| Synthetic Approach | Description | Potential Advantages for Oligo(phenylene) Synthesis | References |

| "Shaving" Approach | Synthesis of a soluble, functionalized precursor polymer, followed by removal of the solubilizing groups ("hairs") to yield the final polymer. | Overcomes insolubility of the final product, allowing for better processing and characterization of the precursor. | acs.orgresearchgate.net |

| Enzyme-Catalyzed Polymerization | Utilizes enzymes (e.g., lipases, proteases) as biocatalysts to drive polymerization under mild temperature and pressure conditions. | High selectivity, reduced energy consumption, and avoidance of toxic metal catalysts. | neuroquantology.comijcrt.org |

| Metal-Free Catalysis | Development and use of organic or non-metallic catalysts for polymerization reactions, such as photocatalysis. | Avoids contamination of the final product with heavy metals and reduces the environmental impact of catalyst waste. | neuroquantology.comnih.gov |

| Microwave-Assisted Polymerization | Use of microwave irradiation to accelerate reaction rates and improve energy efficiency compared to conventional heating. | Faster synthesis, potentially higher yields, and more uniform heating. | neuroquantology.com |

Development of Advanced Computational Models for Predictive Materials Design

Integration into Emerging Organic Electronics and Optoelectronic Technologies

The rigid, π-conjugated system of oligo(phenylene)s makes them highly attractive for use in organic electronics and optoelectronics. rsc.orgresearchgate.net The specific structure of this compound, with its potential for forming stable amorphous films, could be particularly advantageous.

In organic electronics, research will explore its use as a semiconductor material in organic field-effect transistors (OFETs) and other components. The inherent stability of the phenyl group framework is a desirable trait for long-lasting electronic devices. rsc.orgwikipedia.org Studies on similar molecules show that intermolecular interactions, which can be tuned through substituent engineering, are key to achieving high charge-transport mobility. rsc.org

In optoelectronics, oligo(phenylene)s are being investigated as gain media for organic lasers and as materials for organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net Ladder-type oligo(p-phenylene)s with specific donor-acceptor architectures have demonstrated excellent thermal stability and amplified spontaneous emission, properties essential for laser applications. rsc.org Future work could involve designing derivatives of this compound that incorporate such features to create highly efficient and stable optoelectronic devices. Another emerging application is in photocatalysis, where organic molecules can be designed to harvest light and drive chemical reactions under sustainable conditions. nih.gov

| Potential Application | Key Desired Properties | Rationale for this compound | References |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good film-forming ability, environmental stability. | The rigid polyphenylene backbone provides a stable structure for charge transport. Its amorphous nature could lead to uniform thin films. | rsc.org |

| Organic Lasers | High photoluminescence quantum yield, low amplified spontaneous emission (ASE) threshold, good morphological stability. | The core structure is a chromophore. Functionalization could create donor-acceptor architectures that enhance optical gain properties. | rsc.orgresearchgate.net |

| Organic Photocatalysts | Ability to harvest visible light, suitable redox potentials, recyclability. | The conjugated system can be tuned to absorb light. Cross-linking could produce a recyclable, metal-free catalyst. | nih.gov |

Challenges and Opportunities in Scale-Up and Industrial Applications

While this compound holds significant promise in the lab, its transition to industrial-scale applications presents both challenges and opportunities. The primary challenge lies in developing cost-effective, scalable, and reproducible synthesis methods. researchgate.net The multi-step nature of many coupling reactions can be a barrier to large-scale production.

However, the market for high-performance polymers like polyphenylenes is growing, driven by demand for lightweight, durable, and chemically resistant alternatives to traditional materials in sectors such as electronics and automotive. openpr.com This provides a strong incentive for innovation. Opportunities lie in process optimization and product innovation. For example, Saudi Basic Industries Corporation (SABIC) recently introduced a new polyphenylene-based resin, demonstrating a commitment to developing new product solutions. openpr.com For this compound, the opportunity will be to identify a niche application where its unique properties justify the development of a specialized manufacturing process. This could include high-performance lubricants or specialized coatings where its thermal and chemical stability would be a key advantage. openpr.com

Functionalization for Bio-Related Applications

The core structure of this compound is hydrophobic and not inherently biocompatible. However, the field of materials science has demonstrated that a vast range of materials can be adapted for biomedical use through surface functionalization. mdpi.comnih.gov This involves attaching specific chemical groups to the base material to impart desired biological activity or improve its interaction with biological systems. mdpi.com

For a compound like this compound, or more likely, polymers based on this structural motif, functionalization could open doors to bio-related applications. For example, attaching quaternary ammonium (B1175870) compounds could create antimicrobial surfaces that kill bacteria on contact. mdpi.com Alternatively, grafting hydrophilic polymers like polyethylene (B3416737) glycol could improve biocompatibility and allow the material to be used as a scaffold for tissue engineering or as a component in a drug delivery system. mdpi.comrsc.org Research in related areas, such as with poly(propylene fumarate) and polyphosphazenes, has shown that synthetic polymers can be extensively modified for applications in regenerative medicine and controlled drug release. nih.govnih.gov The key is the synthetic flexibility to introduce functional groups that can interact with cells and tissues in a controlled manner. mdpi.comnih.gov

Q & A

Q. What are the recommended synthetic routes for 1-phenyl-2-(3-phenylphenyl)benzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of multi-arylbenzene derivatives typically involves cross-coupling reactions. A plausible route is a Suzuki-Miyaura coupling , using a palladium catalyst and aryl boronic acids. For example, describes a catalyst-free, one-pot three-component synthesis of structurally complex aromatic compounds, suggesting that optimizing stoichiometry, solvent polarity (e.g., ethanol or THF), and temperature gradients could enhance yield . Additionally, ligand selection (e.g., BINAP in ) may improve catalytic efficiency in cross-coupling steps .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm substitution patterns and aryl connectivity. Compare chemical shifts with structurally similar compounds (e.g., trifluoromethyl-substituted benzene derivatives in ) .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis is recommended (see for analogous chloro-substituted benzene crystallography protocols) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact () .